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Get Quote

Property / o . . .
Key Findings Experimental Evidence & Conditions
Aspect
Solubility Lipids: Highest in Glyceryl monostearate Solubility studies in various solid/liquid
(40.36 mg/qg). Oils: Highest in Eucalyptus lipids and surfactants; Derivatization
oil (3.45 mg/ml). Surfactants: Highest in with 1,2-naphthoquinone-4-sulphonate
Tween-20 (3.47 mg/ml). [1] for UV-Vis analysis.
Membrane Preferentially partitions into lipid bilayers Molecular dynamics (MD) simulations;
Partitioning over aqueous solution; significantly more experimental partitioning studies.
soluble in membranes than in bulk
hydrocarbon solvent. [2] [3]
Depth & Preferred Location: Interfacial region, Potential of Mean Force (PMF)
Localization near lipid glycerol backbone and calculations using MD simulations;
in Bilayer headgroups. Protonation State Effect: Neutron and X-ray diffraction on DOPC
Protonated species favors interfacial region  bilayers; Solid-state NMR.
but has a large energy barrier in bilayer
center; deprotonated species can permeate
more easily. [2] [3] [4]
Domain Preferentially associates with disordered Combined Langmuir trough, Differential
Preference liquid-disordered (Ld) domains (e.g., Scanning Calorimetry (DSC), and MD

POPC-rich) and domain boundaries over
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Aspect
ordered, raft-like liquid-ordered (Lo) simulations on phase-separated
domains. [2] [5] POPC/DSPC/Cholesterol membranes.
Effect on Disordering effect: Increases membrane Langmuir isotherms show increased
Membrane fluidity and disorder. Disruptive property: lipid area; DSC shows lowered phase
Structure Can disrupt membrane integrity at high transition temperature; Droplet

concentrations. [2] [4] [5]

Interface Bilayer (DIB) experiments.

Key Experimental Protocols for Investigating
Membrane Interactions

The following section details the core methodologies used to generate the data summarized above, providing

a roadmap for your own experimental work.

Langmuir Trough Monolayer Experiments

This technique measures the surface pressure-area (m-A) isotherms of lipid monolayers to study drug-lipid

interactions and domain preference [2] [5].

e Lipid Preparation: Lipids (e.g., POPC, DSPC, DPhPC) are dissolved in chloroform. Amantadine is
added to the lipid solution at the desired molar ratio.

¢ Monolayer Formation: The mixed solution is spread dropwise onto the subphase of a Langmuir
trough (typically a buffered saline solution at a controlled temperature, e.g., 25°C).

e Compression & Data Collection: The movable barrier compresses the monolayer at a constant rate
while a sensor records the surface pressure. Isotherms (surface pressure vs. molecular area) are
generated for pure lipids and lipid-amantadine mixtures.

¢ Data Analysis: A shift in the isotherm towards a larger molecular area in the presence of amantadine
indicates its incorporation into the monolayer and a disordering effect [2]. Analysis of the compression
modulus can reveal preferential interaction with specific lipid types.

Differential Scanning Calorimetry (DSC)
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DSC detects changes in the phase transition behavior of lipid bilayers, revealing the thermodynamic impact

of drug incorporation [2] [4] [5].

e Sample Preparation: Multilamellar vesicles (MLVs) are prepared from lipids like DMPC or DMPE in
buffer. Amantadine is added to the lipid suspension.

¢ Measurement: The sample and a reference (buffer) are heated at a controlled rate (e.g., 1°C/min).

o Data Analysis: The main phase transition temperature (Tm) and enthalpy (AH) are determined from
the endothermic peak. A decrease in Tm and a broadening of the transition peak in the presence
of amantadine are characteristic of a membrane-disordering effect [2] [4].

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insight into the location, orientation, and dynamics of amantadine

within a modeled lipid bilayer [2] [3].

e System Setup: A hydrated lipid bilayer (e.g., POPC) is constructed. One or more amantadine
molecules are placed in the water phase or within the bilayer.
e Force Field & Parameters: Appropriate force fields (e.g., CHARMM, GROMOS) are used for lipids,
water, and amantadine. The protonation state of amantadine must be defined.
¢ Simulation Run: The system is energy-minimized and equilibrated before a production run (typically
hundreds of nanoseconds to microseconds) is performed.
e Analysis:
o Density Profiles: The probability distribution of atoms (e.g., amantadine, lipid phosphorus, lipid
tails) along the bilayer normal (z-axis) reveals preferential localization [2].
o Potential of Mean Force (PMF): The free energy profile for transferring an amantadine
molecule across the bilayer is calculated, often using umbrella sampling, to identify
energetically favorable positions and barriers to permeation [3].

X-ray Diffraction on Multilamellar Systems

This method is used to determine structural changes in the lipid lamellae upon drug interaction [4].

e Sample Preparation: Dry phospholipid films (e.g., DMPC, DMPE) are hydrated with buffer or an
amantadine solution and left to equilibrate.

¢ Data Collection: The samples are exposed to X-rays, and the small-angle reflections are recorded.
These reflections correspond to the bilayer repeat distance (d-spacing).

e Data Analysis: Changes in the d-spacing and the intensity of the reflections indicate that amantadine
has incorporated into the bilayer and altered its structure. For instance, a decrease in d-spacing in
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DMPC suggests a condensing effect on the headgroups [4].

Mechanism of Action & Functional Implications

The interaction of amantadine with lipid membranes has direct functional consequences, extending beyond

passive diffusion to active modulation of the membrane environment and its proteins.
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Mechanisms of Amantadine's Interaction with Membranes and Proteins

e Modulation of Target Protein Dynamics: As illustrated, amantadine's interaction with the membrane
itself can directly affect its viral target, the influenza A M2 proton channel. NMR studies show that
amantadine binding to the channel accelerates the uniaxial rotational diffusion of the M2 helical
bundle within the bilayer, leading to a more stable and cohesive tetramer [6]. Furthermore, in thicker
membranes, amantadine binding induces a conformational change that closes the C-terminal pore of
the channel, physically blocking proton conductance [7]. This demonstrates a dual mechanism: direct

pore blockage and allosteric inhibition via membrane-mediated effects.

e Implications for Drug Delivery and Targeting: The preference for disordered lipid domains means
amantadine, and potentially its nanoformulations, will naturally accumulate in specific regions of
cellular membranes. This can be exploited for drug delivery. For instance, nanostructured lipid carriers
(NLCs) have been successfully developed for the nose-to-brain delivery of amantadine, bypassing the
blood-brain barrier to treat Parkinson's disease [8]. Furthermore, a specific amantadine-sensitive
transport system has been identified at the inner blood-retinal barrier, which actively transports
lipophilic primary amines like amantadine into the retina [9]. This system could be leveraged for

targeted retinal drug delivery.

Conclusion

In summary, amantadine hydrochloride is not merely a passive passenger in lipid membranes but an active
modulator of the lipid environment. Its physicochemical profile—high lipid solubility, specific domain
preference, and membrane-disordering effect—is intrinsically linked to its mechanisms of action against
targets like the influenza M2 channel and its potential for advanced CNS and retinal drug delivery.
Understanding these detailed biophysical interactions is crucial for rational drug design and the development

of more effective lipid-based nanocarriers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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